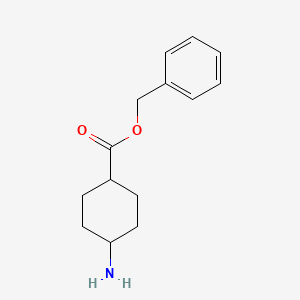

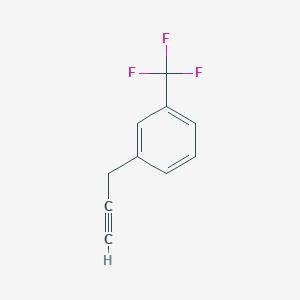

![molecular formula C9H7Cl2N3 B3149565 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine CAS No. 673475-51-9](/img/structure/B3149565.png)

5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a heterocyclic compound that contains both pyrazole and pyrimidine rings, which makes it unique and versatile.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

Pyrazolo[1,5-a]pyrimidines, including 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine, have been found to have significant applications in cancer therapeutics . They have been used as CDK2 inhibitors, which are appealing targets for cancer treatment that selectively target tumor cells .

Antiviral Compound

The compound has been identified as a potentially active antiviral compound . The presence of fluorine atom or fluoroalkyl groups in the molecule increases its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .

Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidines have been found to have significant enzymatic inhibitory activity . This property can be leveraged in the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Material Science

Due to their significant photophysical properties, pyrazolo[1,5-a]pyrimidines have attracted attention in material science . Their high quantum yields in different solvents and excellent photostability make them suitable for various applications .

Biomarkers

The combination of photophysical properties with biological activities allows the use of these compounds as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Drug Discovery

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Mecanismo De Acción

Target of Action

The primary target of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. Specifically, it prevents the transition from the G1 phase to the S phase, leading to cell cycle arrest . This can result in the induction of apoptosis within cells, particularly in cancer cells that rely on rapid cell division for growth .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .

Result of Action

The primary result of 5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound also induces significant alterations in cell cycle progression and apoptosis within cells .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

5,7-dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-7-3-8(11)14-9(13-7)6(4-12-14)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFYPBHNWRYUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3N=C(C=C(N3N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-3-cyclopropylpyrazolo[1,5-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B3149483.png)

![N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B3149497.png)

![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)

![2-{[3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3149505.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B3149530.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)